5-Bromo-3-methyl-1h-indole
Overview
Description
5-Bromo-3-methyl-1H-indole is a chemical compound with the molecular formula C9H8BrN and a molecular weight of 210.07 . It is a solid substance and is often used in laboratory settings .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies. One approach involves a one-pot, three-component Fischer indolisation–N-alkylation sequence . Another method involves electrophilic substitution at the 1st position of ®-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole with various halides .Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom attached to the 5th position of the indole ring and a methyl group attached to the 3rd position . The InChI key for this compound is GDQXDVJFMLNXHX-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid substance with a melting point of 78-82 °C . It should be stored at a temperature of 2-8°C . The compound’s SMILES string is Cc1c[nH]c2ccc(Br)cc12 .Scientific Research Applications
Crystal Structure Analysis and Intermolecular Interactions
5-Bromo-3-methyl-1H-indole is utilized in crystallographic studies to understand molecular interactions. For instance, Barakat et al. (2017) explored the crystal structure, Hirshfeld surface, and thermal analysis of a derivative of this compound, revealing insights into short intermolecular connections and molecular orbital energy levels (Barakat et al., 2017).
Antagonists for Cognitive Disorders
The compound has been incorporated into the development of selective serotonin receptor antagonists. Nirogi et al. (2017) reported on a derivative showing high affinity for human 5-HT6R and potential for treating cognitive disorders (Nirogi et al., 2017).
Synthesis of Bioactive Compounds
This compound is integral in synthesizing various bioactive compounds. Očenášová et al. (2015) synthesized brominated spiroindole derivatives with noted anticancer activity, particularly against leukemia cell lines (Očenášová et al., 2015).
Anticancer and Anti-vascular Effects
Mahal et al. (2016) developed indole derivatives from this compound, exhibiting significant cytotoxic and anti-vascular effects on chemoresistant cancer cells and tumors (Mahal et al., 2016).
Inhibition of Peptide Deformylase
Petit et al. (2009) explored the inhibition of peptide deformylases (PDFs) and antibacterial activities using derivatives of 5‐Bromo‐1H‐indole‐3‐acetohydroxamic acid, showing potential in antibacterial applications (Petit et al., 2009).
Bromination Reactions in Organic Synthesis
Irikawa et al. (1989) demonstrated the use of this compound in bromination reactions, important in organic synthesis and medicinal chemistry (Irikawa et al., 1989).
Antimicrobial Activities
Segraves and Crews (2005) investigated brominated tryptophan alkaloids, including derivatives of this compound, revealing antimicrobial properties against certain bacterial strains (Segraves & Crews, 2005).
Fluorescence and Photophysical Properties
Pereira et al. (2010) synthesized new indole derivatives from this compound and studied their photophysical properties, indicating potential as fluorescent probes (Pereira et al., 2010).
Safety and Hazards
5-Bromo-3-methyl-1H-indole is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Future Directions
Mechanism of Action
Target of Action
5-Bromo-3-methyl-1h-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to impact a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to inhibit the replication of viruses, suggesting that they may interfere with viral replication pathways .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
5-Bromo-3-methyl-1h-indole is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
This compound has been shown to have various effects on cells. For instance, it has been used as a biologically active compound for the treatment of cancer cells, microbes, and different types of disorders in the human body . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives
Properties
IUPAC Name |
5-bromo-3-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQXDVJFMLNXHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291942 | |
Record name | 5-bromo-3-methyl-1h-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10075-48-6 | |
Record name | 10075-48-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79234 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-bromo-3-methyl-1h-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-3-methyl-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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